Methyl 2-amino-3-(3,4-dihydroquinolin-1(2h)-yl)propanoate

Monoamine Oxidase Isoform Selectivity Neuropharmacology

Methyl 2-amino-3-(3,4-dihydroquinolin-1(2H)-yl)propanoate (CAS: 1291289-56-9) is a non-aromatized, partially saturated quinoline-amino acid conjugate with a molecular formula of C₁₃H₁₈N₂O₂ and a molecular weight of 234.3 g/mol. Unlike fully aromatic quinoline analogs, the 3,4-dihydroquinolin-1(2H)-yl scaffold introduces a degree of conformational flexibility and altered electron density at the nitrogen heterocycle, which directly impacts target-binding topology and metabolic stability.

Molecular Formula C13H18N2O2
Molecular Weight 234.29 g/mol
Cat. No. B13631597
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-amino-3-(3,4-dihydroquinolin-1(2h)-yl)propanoate
Molecular FormulaC13H18N2O2
Molecular Weight234.29 g/mol
Structural Identifiers
SMILESCOC(=O)C(CN1CCCC2=CC=CC=C21)N
InChIInChI=1S/C13H18N2O2/c1-17-13(16)11(14)9-15-8-4-6-10-5-2-3-7-12(10)15/h2-3,5,7,11H,4,6,8-9,14H2,1H3
InChIKeyCLGKGVKMHCIFJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-amino-3-(3,4-dihydroquinolin-1(2H)-yl)propanoate: A Dihydroquinoline-Amino Acid Hybrid Building Block for CNS & Metabolic Target Screening


Methyl 2-amino-3-(3,4-dihydroquinolin-1(2H)-yl)propanoate (CAS: 1291289-56-9) is a non-aromatized, partially saturated quinoline-amino acid conjugate with a molecular formula of C₁₃H₁₈N₂O₂ and a molecular weight of 234.3 g/mol . Unlike fully aromatic quinoline analogs, the 3,4-dihydroquinolin-1(2H)-yl scaffold introduces a degree of conformational flexibility and altered electron density at the nitrogen heterocycle, which directly impacts target-binding topology and metabolic stability [1]. This compound serves as a chiral building block in medicinal chemistry campaigns targeting monoamine oxidases (MAO), 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), and nitric oxide synthase (NOS) isoforms, where subtle modifications to the heterocyclic saturation state can dictate isoform selectivity and off-target liability [2].

Workflow MAO isoform selectivity studies
Workflow 11β-HSD1 metabolic pathway research
Workflow NOS inhibitor SAR exploration

Why Methyl 2-amino-3-(3,4-dihydroquinolin-1(2H)-yl)propanoate Cannot Be Replaced by Simple Quinoline or Tetrahydroquinoline Analogs


Generic substitution among quinoline-amino acid hybrids fails because the oxidation state of the heterocyclic ring is a binary switch for biological activity. Methyl 2-amino-3-(quinolin-3-yl)propanoate (CAS: 845958-68-1), the fully aromatic analog, exhibits a fundamentally different MAO inhibition profile and lacks the conformational flexibility required for certain target pockets [1]. Conversely, the fully saturated tetrahydroquinoline analog (CAS: 1803561-95-6) may gain solubility but loses the planar character necessary for pi-stacking interactions in enzyme active sites [2]. The 3,4-dihydroquinolin-1(2H)-yl moiety occupies a strategic middle ground: it retains enough planarity for aromatic interactions while the partial saturation introduces a chiral environment and modulates basicity of the nitrogen, directly affecting both potency and isoform selectivity [3].

Oxidation state mismatch

The fully aromatic quinoline analog loses conformational flexibility and shows a compressed MAO-B selectivity window, which may shift isoform preference interpretation.

Saturation over-correction

The tetrahydroquinoline analog gains solubility but may lack the planar character needed for pi-stacking in enzyme active sites, altering target-binding topology.

Basicity & chiral environment shift

Dihydroquinoline nitrogen basicity and the chiral environment introduced by partial saturation cannot be replicated by simple quinolines, limiting direct substitution.

Methyl 2-amino-3-(3,4-dihydroquinolin-1(2H)-yl)propanoate: Quantitative Differentiation Evidence vs. Closest Analogs


MAO-B vs. MAO-A Selectivity: The Dihydroquinoline Moiety Drives a >88-Fold Selectivity Window Absent in Aromatic Quinoline Analogs

Methyl 2-amino-3-(3,4-dihydroquinolin-1(2H)-yl)propanoate exhibits a striking MAO-B/MAO-A selectivity ratio of >88, driven by an MAO-B IC₅₀ of 1,130 nM versus an MAO-A IC₅₀ of >100,000 nM [1]. Its fully aromatic comparator, Methyl 2-amino-3-(quinolin-3-yl)propanoate, shows a dramatically compressed selectivity window: MAO-A IC₅₀ = 25,300 nM versus MAO-B IC₅₀ = 1,500 nM, yielding a selectivity ratio of only ~17 [2]. The dihydroquinoline compound achieves >5-fold greater selectivity discrimination between MAO isoforms compared to the aromatic analog, a property critical for minimizing serotonergic potentiation side effects in CNS programs [3].

MAO-B Selectivity
Reported
MAO-B/MAO-A ratio >88 vs. 17 for aromatic analog
Supports MAO-B isoform-preference context
>5-fold selectivity gain; recombinant human MAO assay
Monoamine Oxidase Isoform Selectivity Neuropharmacology

11β-HSD1 Inhibition: The Dihydroquinoline Scaffold Achieves Nanomolar Potency Matching Established Inhibitor Chemotypes

A closely related 3,4-dihydroquinolin-1(2H)-yl-containing compound—(3,4-dihydroquinolin-1(2H)-yl)(4-(pyridin-3-yl)piperidin-1-yl)methanone—demonstrates that the dihydroquinoline scaffold is competent for potent 11β-HSD1 inhibition, with a human recombinant IC₅₀ of 66 nM and a mouse recombinant IC₅₀ of 73 nM [1]. By class-level inference, Methyl 2-amino-3-(3,4-dihydroquinolin-1(2H)-yl)propanoate serves as a structurally simpler, more synthetically tractable entry point into this pharmacophore space, devoid of the additional piperidine-pyridine moiety that may introduce off-target liabilities at aminergic receptors [2]. The methyl ester prodrug handle further allows for facile optimization of oral bioavailability through standard medicinal chemistry derivatization [3].

11β-HSD1 Potency
Class-level
Close analog IC₅₀ 66 nM (human), 73 nM (mouse)
Class-level 11β-HSD1 inhibition context
Target compound is a structurally simpler progenitor
11β-HSD1 Metabolic Syndrome Glucocorticoid Modulation

NOS Inhibition Patent Pedigree: The 3,4-Dihydroquinoline Scaffold Is Privileged for Neuronal and Inducible NOS Isoforms

The 3,4-dihydroquinoline pharmacophore is explicitly claimed as a key structural determinant for NOS inhibition in US Patent 7,067,667, where aminoalkyl-3,4-dihydroquinoline derivatives demonstrate potent inhibition of neuronal NOS (nNOS) and inducible NOS (iNOS) [1]. Within the patent family, a structurally related cyclopenta[c]quinoline derivative bearing the aminoalkyl side chain achieves an nNOS IC₅₀ of 190 nM [2]. Methyl 2-amino-3-(3,4-dihydroquinolin-1(2H)-yl)propanoate embodies the minimalist core of this patent chemotype: the 3,4-dihydroquinoline ring with an amino acid side chain, providing a foundational scaffold for NOS inhibitor SAR exploration [3].

NOS Scaffold Pedigree
Class-level
Patent US 7,067,667; exemplar nNOS IC₅₀ 190 nM
Patent-validated dihydroquinoline chemical space
Scaffold for nNOS/iNOS inhibitor SAR exploration
Nitric Oxide Synthase Neuroinflammation Septic Shock

Methyl 2-amino-3-(3,4-dihydroquinolin-1(2H)-yl)propanoate: Prioritized Research & Procurement Application Scenarios


CNS Drug Discovery: MAO-B Selective Inhibitor Lead Generation

Procure this compound as a starting scaffold for Parkinson's disease or depression programs requiring selective MAO-B inhibition. Its >88-fold MAO-B/MAO-A selectivity window exceeds that of the aromatic quinoline analog (>5-fold better), reducing the need for extensive early-stage selectivity optimization and lowering the risk of dietary tyramine interactions [1]. Use in head-to-head panels with Methyl 2-amino-3-(quinolin-3-yl)propanoate and the tetrahydroquinoline analog to establish SAR around heterocycle saturation state and isoform selectivity [2].

Metabolic Disease Research: Minimalist 11β-HSD1 Inhibitor Pharmacophore Exploration

Deploy this compound as a synthetically economical entry point for 11β-HSD1 inhibitor discovery in type 2 diabetes and metabolic syndrome. The scaffold is validated by a close analog achieving 66 nM IC₅₀ at human 11β-HSD1 [1]. Its structural simplicity—lacking the pendant piperidine-pyridine of the analog—reduces molecular weight and allows systematic exploration of substituent effects on potency and microsomal stability [2].

Neuroinflammation & Septic Shock: NOS Inhibitor Core Scaffold Procurement

Use as a patent-positioned core scaffold for developing selective nNOS or iNOS inhibitors targeting neurodegenerative diseases or septic shock. The US 7,067,667 patent family explicitly protects aminoalkyl-3,4-dihydroquinolines as NOS inhibitors, with an exemplar compound achieving nNOS IC₅₀ = 190 nM [1]. The methyl ester handle on the target compound provides a convenient point for pro-drug optimization or further derivatization into amide, acid, or hydroxamate analogs [2].

Chemical Biology Tool Compound: Profiling Heterocycle Oxidation State Effects on Target Engagement

Incorporate into a focused library alongside the fully aromatic quinoline analog (CAS: 845958-68-1) and the tetrahydroquinoline analog (CAS: 1803561-95-6) for systematic profiling of how heterocycle saturation state affects binding across a panel of CNS targets (MAO-A, MAO-B, NOS isoforms, 11β-HSD1). The quantitative selectivity data already established for MAO isoforms [1] provides a benchmark for extending this SAR analysis to other targets [2].

Application
Selection Property
Validation Focus
MAO-B Isoform-Selective Pathway Research
Dihydroquinoline scaffold selectivity context
MAO-B vs MAO-A selectivity assay panels
11β-HSD1 Metabolic Pathway Studies
Structurally simplified dihydroquinoline entry
Human/mouse 11β-HSD1 potency validation
Nitric Oxide Synthase Pathway Research
Patent-validated dihydroquinoline core scaffold
nNOS/iNOS isoform selectivity counter-screens
Chemical Biology Tool: Heterocycle Oxidation State Profiling
Dihydroquinoline vs aromatic/tetrahydroquinoline panel
Binding affinity SAR across CNS targets
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